Ethyl bromofluoroacetate
Overview
Description
Ethyl bromofluoroacetate is an organic compound with the molecular formula C4H6BrFO2. It is a clear, colorless to yellow liquid that is used as an intermediate in the synthesis of various fluorinated compounds. The compound is known for its reactivity due to the presence of both bromine and fluorine atoms, making it a valuable reagent in organic synthesis.
Mechanism of Action
Target of Action
Ethyl bromofluoroacetate is primarily used as an intermediate in the synthesis of various chemical compounds . It is particularly useful in the synthesis of polyfluoroalkyl-substituted fluoro enol ethers and N-protected α-fluoroglycines . Therefore, the primary targets of this compound are these chemical compounds that are being synthesized.
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, it can react with sodium bromide (NaBr) to produce ethyl bromodifluoroacetate . This reaction could happen in the solvent sulfolane . Furthermore, this compound can be used to introduce the CF2 group when synthesizing chemical compounds .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of the target compounds. For example, it can be used in the Reformatsky reactions with aldehydes and ketones to generate diastereomeric mixtures of alpha-fluoro-beta-hydroxy esters . The downstream effects of these reactions include the production of various chemical compounds, such as polyfluoroalkyl-substituted fluoro enol ethers and N-protected α-fluoroglycines .
Result of Action
The result of this compound’s action is the successful synthesis of the target compounds. For instance, it can lead to the production of polyfluoroalkyl-substituted fluoro enol ethers and N-protected α-fluoroglycines . On a molecular and cellular level, these compounds can have various effects depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the solvent in which it is used can affect its reactivity . Additionally, factors such as temperature and pressure can also impact the reactions involving this compound . Therefore, careful control of the chemical environment is crucial for the effective use of this compound in chemical synthesis.
Biochemical Analysis
Biochemical Properties
Ethyl bromofluoroacetate is known to participate in biochemical reactions, particularly in the synthesis of polyfluoroalkyl-substituted fluoro enol ethers and N-protected α-fluoroglycines
Cellular Effects
It has been used in the development of lithium-oxygen batteries, where it reacts on the surface of the lithium anode
Molecular Mechanism
It is known to participate in the synthesis of certain compounds
Temporal Effects in Laboratory Settings
In the context of lithium-oxygen batteries, this compound has been shown to enable a stable battery operation up to 265 cycles This suggests that it has a degree of stability and does not degrade quickly in these settings
Metabolic Pathways
It is known to participate in the synthesis of certain compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl bromofluoroacetate can be synthesized through several methods. One common method involves the reaction of ethyl fluoroacetate with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield.
Another method involves the reaction of ethyl fluoroacetate with a brominating agent such as phosphorus tribromide. This reaction is carried out in an inert solvent like dichloromethane, and the reaction mixture is stirred at a low temperature to prevent side reactions.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully monitored and controlled. The use of continuous flow reactors allows for the efficient production of the compound with minimal by-products. The final product is purified through distillation and other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl bromofluoroacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Reformatsky Reactions: This compound reacts with zinc and carbonyl compounds to form α-fluoro-β-hydroxy acids.
Reduction Reactions: The compound can be reduced to ethyl fluoroacetate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reformatsky Reaction: Zinc dust and carbonyl compounds are used in the presence of a catalytic amount of cerium chloride.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.
Major Products
Nucleophilic Substitution: Products include azido-fluoroacetates, thiocyanato-fluoroacetates, and methoxy-fluoroacetates.
Reformatsky Reaction: The major product is α-fluoro-β-hydroxy acid.
Reduction: The major product is ethyl fluoroacetate.
Scientific Research Applications
Ethyl bromofluoroacetate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Synthesis of Fluorinated Compounds: It is used as an intermediate in the synthesis of polyfluoroalkyl-substituted fluoro enol ethers and N-protected α-fluoroglycines.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those that require fluorinated intermediates.
Material Science: It is used in the synthesis of advanced materials, including fluorinated polymers and coatings.
Battery Technology: This compound has been used as a redox mediator in lithium-oxygen batteries to improve the stability and performance of the lithium anode.
Comparison with Similar Compounds
Ethyl bromofluoroacetate can be compared with other similar compounds such as ethyl bromodifluoroacetate and ethyl chlorofluoroacetate. These compounds share similar reactivity patterns but differ in their specific applications and reactivity profiles.
Ethyl Bromodifluoroacetate: This compound contains two fluorine atoms and is used in the synthesis of difluorinated compounds.
Ethyl Chlorofluoroacetate: This compound contains a chlorine atom instead of bromine and is used in similar applications.
List of Similar Compounds
- Ethyl bromodifluoroacetate
- Ethyl chlorofluoroacetate
- Ethyl fluoroacetate
- Ethyl difluoroacetate
This compound stands out due to its unique combination of bromine and fluorine atoms, making it a valuable reagent in various chemical syntheses and applications.
Properties
IUPAC Name |
ethyl 2-bromo-2-fluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrFO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNDTPIRBQGESN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905152 | |
Record name | Ethyl bromo(fluoro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50905152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401-55-8, 10-35-5 | |
Record name | Acetic acid, 2-bromo-2-fluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl bromofluoroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl bromo(fluoro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50905152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl bromofluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of ethyl bromofluoroacetate?
A1: this compound is an ester with the molecular formula C4H6BrFO2 and a molecular weight of 185.0 g/mol. While specific spectroscopic data wasn't detailed in the provided papers, the presence of characteristic functional groups (ester, fluoroalkyl) allows for identification using techniques like NMR and IR spectroscopy.
Q2: What are the primary applications of this compound in organic synthesis?
A2: this compound serves as a precursor for the synthesis of various fluorinated compounds. These include:* Mono- and Difluoromethylated Phenanthridine Derivatives: Achieved through a visible-light-promoted alkylation and decarboxylation sequence using biphenyl isocyanides and either this compound or ethyl bromodifluoroacetate. []* α-Fluoro-β-hydroxy acids: Synthesized via catalyzed Reformatsky reactions with aldehydes and ketones, yielding diastereomeric mixtures of α-fluoro-β-hydroxy esters. Subsequent hydrolysis produces the desired acids. [, ]* Aryldifluoroacetates: Generated through a palladium-catalyzed Negishi cross-coupling reaction with aryl bromides or triflates. This method enables the construction of C(sp2)-CF2 bonds under mild conditions. []* α-Fluoro-α,β-Unsaturated Esters: Synthesized via a rapid, microwave-assisted, one-pot reaction with aldehydes and triphenylphosphine in the presence of a Zn-Cu catalyst under solvent-free conditions. []* 3-Difluoroacetylated or 3-fluoroacetylated quinolines: Formed via a photoredox-catalyzed cascade addition/cyclization reaction with N-propargyl aromatic amines using either ethyl bromodifluoroacetate or this compound under visible light and catalyzed by fac-Ir(ppy)3. []* Unsymmetrical α,α-Diarylacetates: Synthesized using a mild Lewis acid catalyzed C-N → C-C exchange to form arylglycines, which are then transformed into the target diarylacetates. This method offers a broad scope and establishes the synthetic equivalence of this compound with α-nitro-α-diazo carbonyls in this context. []
Q3: What are the advantages of using this compound compared to other fluorinating agents?
A3: this compound offers several advantages:
- Mild Reaction Conditions: Many reactions proceed efficiently at room temperature or with mild heating, minimizing unwanted side reactions. [, , ]
- Versatility: It participates in diverse reactions, including Reformatsky reactions, cross-coupling reactions, and photoredox catalysis. [, , ]
Q4: Are there any safety concerns associated with using this compound?
A4: While specific toxicological data wasn't provided in the papers, it's crucial to treat this compound as a potentially hazardous chemical. Always consult the Safety Data Sheet (SDS) before handling and work in a well-ventilated fume hood with appropriate personal protective equipment.
Q5: How does the structure of this compound influence its reactivity?
A5: The presence of both a bromine and a fluorine atom on the alpha-carbon makes it a versatile reagent.
Q6: Can this compound be used for the synthesis of 18F-labeled compounds for PET imaging?
A6: Yes, research demonstrates the feasibility of using this compound for the synthesis of 18F-difluoromethylarenes. This is achieved through a three-component assembly involving a boron reagent, this compound, and cyclotron-produced non-carrier added [18F]fluoride. [] This highlights its potential in developing novel radiotracers for Positron Emission Tomography (PET) imaging.
Q7: What are the limitations of using this compound in organic synthesis?
A7: While a versatile reagent, some limitations exist:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.